Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate
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Overview
Description
Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a phosphonate group, and a dioxopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the dioxopyrimidine moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the tetrahydrofuran ring: This is achieved through glycosylation reactions, where the dioxopyrimidine is linked to a sugar derivative.
Final assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The dioxopyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Dihydropyrimidine derivatives.
Substitution products: Phosphonate esters, amides.
Scientific Research Applications
Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxopyrimidine moiety is known to mimic natural substrates, allowing the compound to inhibit or activate enzymatic reactions. The phosphonate group can also interact with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate
- This compound
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3H3N/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);3*1H3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBQLWRLVVYWSN-KKCCWGBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5O18P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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